

1-Palmitoyl-2-arachidoyllecithin discovery and historical context

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Compound of Interest

Compound Name: *1-Palmitoyl-2-arachidoyllecithin*

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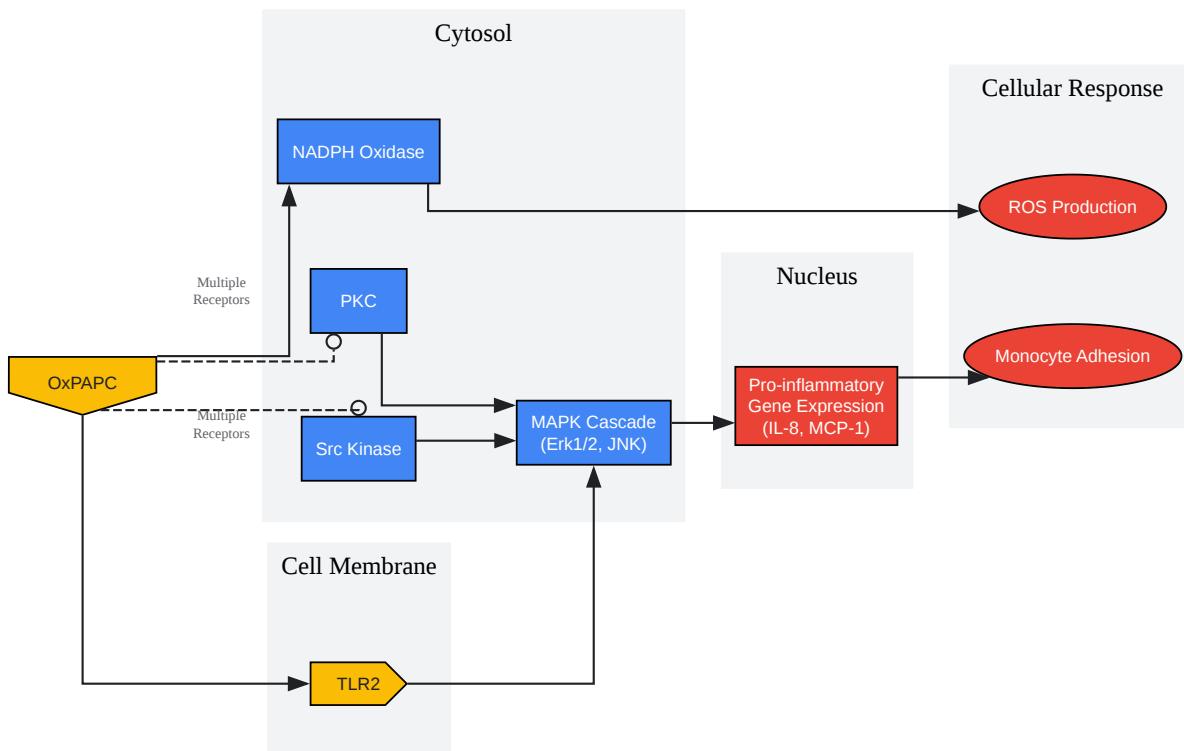
Signaling Pathways

While PAPC is a fundamental structural component of the cell membrane, its biological activity as a signaling molecule is primarily realized upon oxidation.^[1] Reactive oxygen species (ROS) can oxidize the polyunsaturated arachidonic acid at the sn-2 position, creating a heterogeneous mixture of molecules collectively known as oxidized PAPC (OxPAPC).^{[2][3]} These oxidized phospholipids are potent signaling mediators that can elicit a wide range of cellular responses, particularly in the vascular endothelium.^[4] The effects of OxPAPC are complex and often context-dependent, exhibiting both pro-inflammatory and anti-inflammatory properties.^{[5][6][7]}

Pro-inflammatory and Pro-thrombotic Signaling

Under certain conditions, such as within atherosclerotic lesions, OxPAPC contributes to chronic inflammation and thrombosis.^[8] OxPAPC can stimulate endothelial cells to bind monocytes, a critical early step in atherosclerosis.^{[5][7][9]} This is achieved in part by inducing the expression of chemokines like Interleukin-8 (IL-8) and Monocyte Chemoattractant Protein-1 (MCP-1).^{[7][10]}

The signaling cascade involves the activation of multiple kinase pathways, including protein kinase C (PKC), MAP kinases (Erk-1/2, JNK), and Src family kinases.^{[5][11]} Some inflammatory effects of OxPAPC are mediated through Toll-like receptor 2 (TLR2).^[12] Furthermore, OxPAPC can induce the production of ROS by activating NADPH oxidase, creating a positive feedback loop that can amplify oxidative stress.^{[4][6][9][13]}

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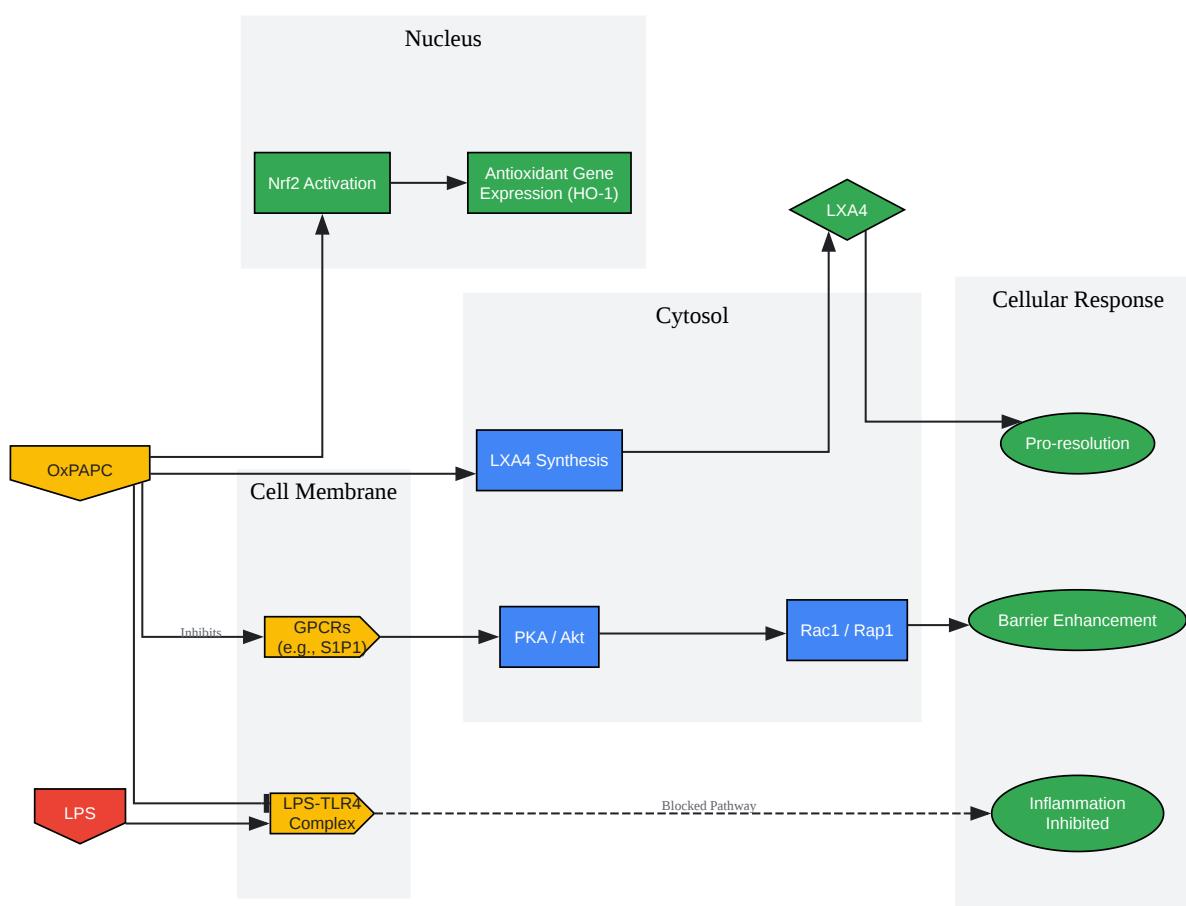
Caption: Pro-inflammatory signaling pathways activated by OxPAPC in endothelial cells.

Anti-inflammatory and Barrier-Protective Signaling

Conversely, OxPAPC can exert potent anti-inflammatory and cytoprotective effects. A key mechanism is its ability to inhibit lipopolysaccharide (LPS)-induced inflammation.^[5] OxPAPC can interfere with the recognition of LPS by the TLR4 signaling complex, thereby blocking downstream inflammatory cascades.^{[10][14]}

In the context of vascular barrier function, particularly in the pulmonary endothelium, OxPAPC is protective.^[5] It enhances the endothelial barrier by activating small GTPases like Rac and Rap1.^{[4][5]} This leads to the strengthening of adherens junctions and tight junctions, reducing vascular leak.^[5] This protective pathway involves the activation of protein kinase A (PKA) and Akt.^{[4][5]}

Furthermore, OxPAPC can induce a lipid mediator switch, stimulating endothelial cells to produce anti-inflammatory molecules like lipoxin A4 (LXA4).^{[5][14]} LXA4 then acts in an autocrine or paracrine manner via its receptor, FPR2/ALX, to promote the resolution of inflammation.^[14] OxPAPC also activates the transcription factor Nrf2, a master regulator of the antioxidant response, leading to the upregulation of protective enzymes like heme oxygenase-1.^{[1][15]}



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Caption: Anti-inflammatory and barrier-protective pathways modulated by OxPAPC.

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